2,3-Dimercaptosuccinic acid, (-)-
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Overview
Description
The compound identified by the Unique Ingredient Identifier (UNII) K853KBN17Q is known as 2,3-Dimercaptosuccinic Acid. This compound has the molecular formula C4H6O4S2 and a molecular weight of 182.218. It is a chelating agent, which means it can form multiple bonds with a single metal ion, making it useful in various applications, particularly in medicine for treating heavy metal poisoning .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimercaptosuccinic Acid can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with thiourea, followed by hydrolysis. The reaction conditions typically require a controlled temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,3-Dimercaptosuccinic Acid often involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimercaptosuccinic Acid undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are employed.
Major Products
The major products formed from these reactions include disulfides, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dimercaptosuccinic Acid has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in various chemical reactions to bind metal ions.
Biology: In biological research, it is used to study the effects of heavy metal poisoning and the mechanisms of detoxification.
Medicine: It is employed in the treatment of heavy metal poisoning, such as lead and mercury poisoning, due to its ability to bind and facilitate the excretion of these metals.
Industry: It is used in industrial processes that require the removal of heavy metals from solutions
Mechanism of Action
The mechanism by which 2,3-Dimercaptosuccinic Acid exerts its effects involves the formation of stable complexes with heavy metal ions. The thiol groups in the compound bind to the metal ions, forming a chelate complex that is more easily excreted from the body. This process helps in reducing the toxicity of heavy metals and facilitates their removal .
Comparison with Similar Compounds
Similar Compounds
Dimercaprol: Another chelating agent used for treating heavy metal poisoning.
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent in both medical and industrial applications.
Penicillamine: Used in the treatment of heavy metal poisoning and certain medical conditions like rheumatoid arthritis.
Uniqueness
2,3-Dimercaptosuccinic Acid is unique due to its specific structure that allows for effective chelation of heavy metals with minimal side effects. Unlike some other chelating agents, it is less likely to cause adverse reactions and is more effective in binding certain metals .
Properties
CAS No. |
10008-75-0 |
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Molecular Formula |
C4H6O4S2 |
Molecular Weight |
182.2 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis(sulfanyl)butanedioic acid |
InChI |
InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2-/m0/s1 |
InChI Key |
ACTRVOBWPAIOHC-LWMBPPNESA-N |
Isomeric SMILES |
[C@H]([C@@H](C(=O)O)S)(C(=O)O)S |
Canonical SMILES |
C(C(C(=O)O)S)(C(=O)O)S |
Origin of Product |
United States |
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